1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone
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Overview
Description
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Substitution with Chlorophenyl Group: The piperazine ring is then substituted with a chlorophenyl group using a nucleophilic aromatic substitution reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized separately through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the chlorophenyl-substituted piperazine with the oxadiazole ring through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Pharmacology: The compound is used in research to understand its binding affinity and selectivity towards various receptors.
Biochemistry: It is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1,1-DIPHENYLPROPAN-2-OL: This compound also features a piperazine ring substituted with a chlorophenyl group and is known for its role as a serotonergic antagonist.
1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)PIPERAZINE: Used in the synthesis of trazodone, it shares structural similarities with the target compound.
Uniqueness
1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is unique due to the presence of both a piperazine and an oxadiazole ring, which imparts distinct chemical and biological properties. Its dual functionality allows for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C23H25ClN4O3 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C23H25ClN4O3/c1-16(2)22-25-23(31-26-22)17-6-8-20(9-7-17)30-15-21(29)28-12-10-27(11-13-28)19-5-3-4-18(24)14-19/h3-9,14,16H,10-13,15H2,1-2H3 |
InChI Key |
ZVDXTMZHAYTMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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